Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Descripción general

Descripción

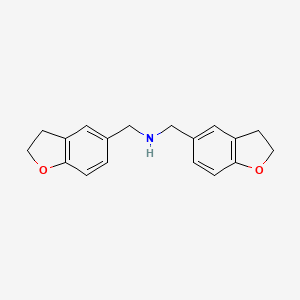

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.36 . It is used for pharmaceutical testing .

Synthesis Analysis

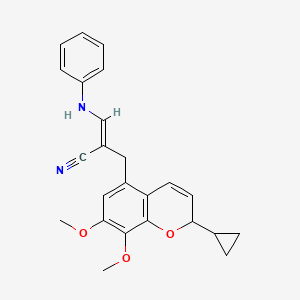

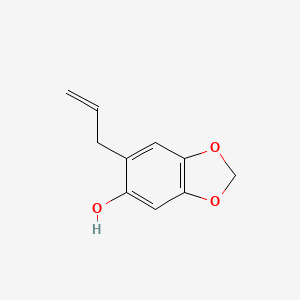

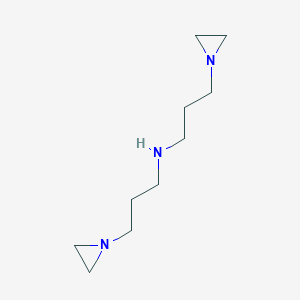

The synthesis of benzofuran derivatives, which are the core structure of Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine, involves various methods. One such method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The molecular structure of Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine consists of two benzofuran rings connected by a methylene bridge with an amine group. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Chemical Reactions Analysis

Benzofuran derivatives, like Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine, can undergo various chemical reactions. For instance, they can undergo hydroalkoxylation reactions catalyzed by indium (III) halides to afford benzo[b]furans . They can also undergo Pd-catalyzed 5-exo-dig reductive cyclization to provide 2-alkyl/benzyl benzofurans .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine, focusing on six unique fields:

Pharmaceutical Development

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine: has shown promise in pharmaceutical research due to its unique structural properties. It is being investigated as a potential lead compound for the development of new drugs, particularly in the treatment of neurological disorders. Its ability to interact with various neurotransmitter systems makes it a candidate for treating conditions such as depression, anxiety, and schizophrenia .

Antimicrobial Agents

This compound is also being explored for its antimicrobial properties. Benzofuran derivatives, in general, have been identified as effective antimicrobial agents, and Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is no exception. Research is ongoing to determine its efficacy against a range of bacterial and fungal pathogens, with the goal of developing new antibiotics to combat resistant strains .

Catalysis

In the field of catalysis, Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is being studied for its potential as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations, making it valuable in the synthesis of complex organic molecules. This application is particularly relevant in the pharmaceutical and fine chemical industries.

Material Science

The compound’s structural characteristics also make it a candidate for use in material science. Researchers are investigating its potential in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength. These materials could have applications in electronics, coatings, and other advanced technologies.

Environmental Chemistry

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine: is being explored for its potential use in environmental chemistry. Its ability to interact with various pollutants makes it a candidate for the development of new methods for pollution control and remediation. For example, it could be used to break down harmful chemicals in wastewater or to capture pollutants from industrial emissions.

Agricultural Chemistry

In agriculture, this compound is being studied for its potential as a pesticide or herbicide. Its antimicrobial properties could help protect crops from bacterial and fungal infections, while its unique chemical structure might allow it to target specific pests without harming beneficial organisms. This application could lead to more sustainable and effective agricultural practices.

Propiedades

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-17-15(5-7-20-17)9-13(1)11-19-12-14-2-4-18-16(10-14)6-8-21-18/h1-4,9-10,19H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHOPKWSCHSGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CNCC3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141525 | |

| Record name | 5-Benzofuranmethanamine, N-[(2,3-dihydro-5-benzofuranyl)methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine | |

CAS RN |

1951444-97-5 | |

| Record name | 5-Benzofuranmethanamine, N-[(2,3-dihydro-5-benzofuranyl)methyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzofuranmethanamine, N-[(2,3-dihydro-5-benzofuranyl)methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

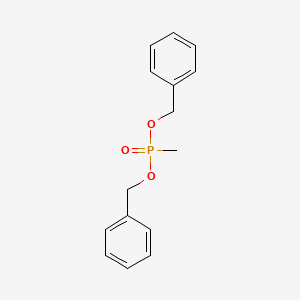

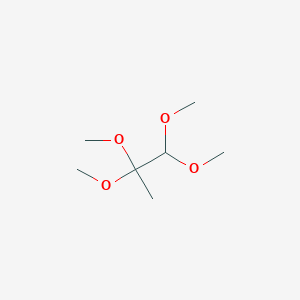

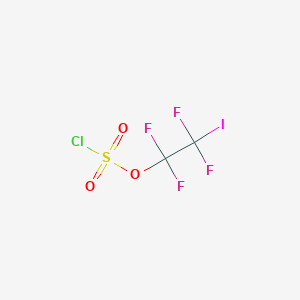

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride](/img/structure/B3049066.png)